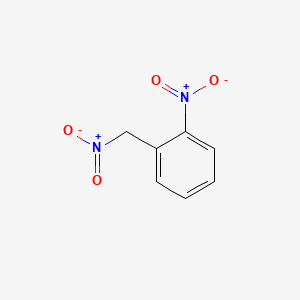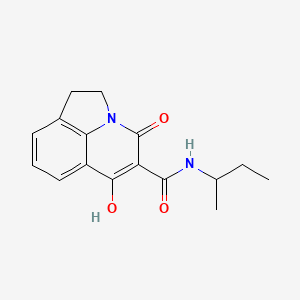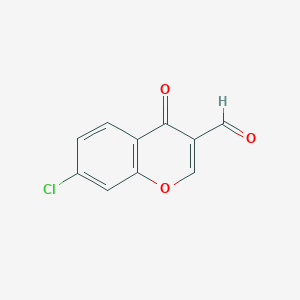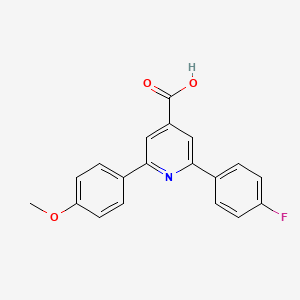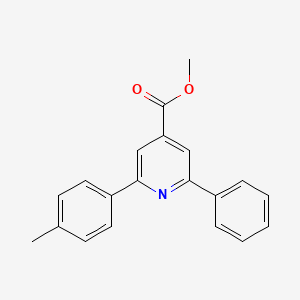
2-chloro-N-(4-chlorobenzyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-chloro-N-(4-chlorobenzyl)benzamide is a chemical compound with the molecular formula C14H11Cl2NO and a molecular weight of 280.156 g/mol . It is characterized by the presence of two chlorine atoms attached to the benzene rings and an amide functional group. This compound is often used in early discovery research due to its unique chemical properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(4-chlorobenzyl)benzamide typically involves the reaction of 2-chlorobenzoyl chloride with 4-chlorobenzylamine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions . The general reaction scheme is as follows:
2-chlorobenzoyl chloride+4-chlorobenzylamine→this compound
Industrial Production Methods
Analyse Des Réactions Chimiques
Types of Reactions
2-chloro-N-(4-chlorobenzyl)benzamide undergoes various chemical reactions, including:
Nucleophilic substitution: The chlorine atoms can be replaced by nucleophiles.
Oxidation: The benzyl group can be oxidized to form corresponding benzaldehyde or benzoic acid derivatives.
Reduction: The amide group can be reduced to form amines.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Major Products
Nucleophilic substitution: Formation of substituted benzamides.
Oxidation: Formation of benzaldehyde or benzoic acid derivatives.
Reduction: Formation of corresponding amines.
Applications De Recherche Scientifique
2-chloro-N-(4-chlorobenzyl)benzamide is used in various scientific research applications, including:
Chemistry: As a building block in organic synthesis and for studying reaction mechanisms.
Biology: Investigating its effects on biological systems and potential as a biochemical probe.
Medicine: Exploring its potential therapeutic properties and interactions with biological targets.
Mécanisme D'action
The mechanism of action of 2-chloro-N-(4-chlorobenzyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of their activity. The exact pathways and targets are subject to ongoing research, and detailed mechanisms are not fully elucidated .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-chloro-N-(2-chlorobenzyl)benzamide
- 4-chloro-N-(2,4-dichlorobenzyl)benzamide
- 3,4-dichloro-N-(2-chlorobenzyl)benzamide
- 4-chloro-N-(5-(2-chlorobenzyl)-1,3-thiazol-2-yl)benzamide
Uniqueness
2-chloro-N-(4-chlorobenzyl)benzamide is unique due to its specific substitution pattern, which influences its chemical reactivity and interaction with biological targets. This makes it a valuable compound for research in various scientific fields .
Propriétés
Formule moléculaire |
C14H11Cl2NO |
|---|---|
Poids moléculaire |
280.1 g/mol |
Nom IUPAC |
2-chloro-N-[(4-chlorophenyl)methyl]benzamide |
InChI |
InChI=1S/C14H11Cl2NO/c15-11-7-5-10(6-8-11)9-17-14(18)12-3-1-2-4-13(12)16/h1-8H,9H2,(H,17,18) |
Clé InChI |
NYMXRCCHQVWRJT-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)C(=O)NCC2=CC=C(C=C2)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


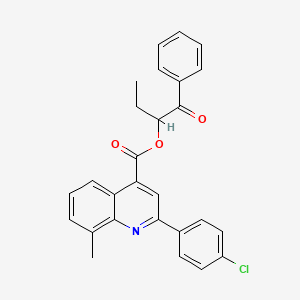




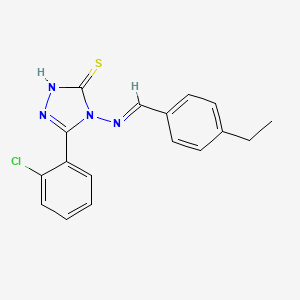
![sodium;(5Z)-5-[(4-pyridin-4-ylquinolin-6-yl)methylidene]-1,3-thiazolidin-3-ide-2,4-dione;hydrate](/img/structure/B12046795.png)
